(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide
Description
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide is a chalcone-derived acetamide compound characterized by a dimethylamino-substituted acryloyl group attached to a phenyl ring, with a methylacetamide substituent at the nitrogen. Its molecular formula is C₁₅H₂₀N₂O₂, and it has a molecular weight of 260.33 g/mol . This compound is primarily utilized in research settings, particularly in studies involving nonlinear optical materials and as a precursor in pharmaceutical syntheses .
Properties
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)16(4)13-7-5-6-12(10-13)14(18)8-9-15(2)3/h5-10H,1-4H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHTXVLCGAQQRA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=CC(=C1)C(=O)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436688 | |
| Record name | N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227694-88-3, 96605-65-1 | |
| Record name | N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227694-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide typically involves the reaction of (E)-3-(4-(dimethylamino)phenyl)acrylic acid with N-methylacetamide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired (E)-configuration is maintained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential neuroprotective effects in models of Alzheimer’s disease.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various biological pathways. For instance, it has been shown to activate CREB-mediated neuroprotection in Alzheimer’s disease models .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Derivatives
The compound shares structural motifs with several derivatives, differing primarily in substituents on the phenyl ring or the acetamide group. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Features |
|---|---|---|---|---|---|
| (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide (Target) | 96605-65-1 | C₁₅H₂₀N₂O₂ | 260.33 | 1.00 | Methyl group on acetamide; dimethylamino acryloyl |
| (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide | 2058-74-4 | C₁₆H₂₂N₂O₂ | 274.36 | 0.85 | Ethyl group on acetamide; higher lipophilicity |
| (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)acetamide | 1227694-86-1 | C₁₃H₁₆N₂O₂ | 232.28 | 0.88 | No alkyl group on acetamide; simpler structure |
| N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide | 109920-10-7 | C₁₂H₁₄N₂O₂ | 218.26 | 0.87 | Formamide substituent; reduced steric hindrance |
| Deuterated analog: (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5 | PA STI 033720 | C₁₅H₁₅D₅N₂O₂ | 265.36 | - | Isotopically labeled for metabolic and pharmacokinetic studies |
Notes:
Optical and Photophysical Properties
The dimethylamino-acryloyl group confers solvent-dependent nonlinear optical (NLO) properties. Comparative studies include:
- Target Compound: Exhibits strong hyperpolarizability due to the electron-donating dimethylamino group and electron-withdrawing acetamide, as measured by Z-scan techniques .
- Ethyl Analog : Shows red-shifted absorption in polar solvents (e.g., DMF) compared to the methyl derivative, attributed to enhanced charge transfer .
- Unsubstituted Acetamide (CAS 1227694-86-1) : Lower NLO activity due to the absence of alkyl groups, reducing intramolecular charge transfer efficiency .
Q & A
Q. What are the optimal synthetic routes for (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-methylacetamide, and how can reaction conditions be optimized for yield and purity?
The compound is synthesized via Claisen-Schmidt condensation between 3-aminoacetophenone and 4-(dimethylamino)benzaldehyde derivatives. Key steps include:
- Dissolving reactants in ethanol with NaOH as a base (1:1 molar ratio) .
- Stirring at 25–40°C for 1–2 hours to promote enolate formation and minimize side reactions .
- Purification via recrystallization or column chromatography to achieve >98% purity . Yield optimization requires controlled stoichiometry and inert atmospheres to prevent oxidation .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing the molecular structure and confirming the E-configuration?
- NMR Spectroscopy : 1H NMR confirms the E-configuration via coupling constants (J = 12–16 Hz for trans-vinyl protons) . 13C NMR identifies carbonyl (C=O) and acryloyl carbons.
- X-ray Diffraction (XRD) : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- IR Spectroscopy : Detects acryloyl C=O stretches (~1650 cm⁻¹) and N-H bends .
Q. How should solubility and solvent selection be approached for this compound in experimental workflows?
- Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s dipolar nature .
- Solubility tests in ethanol, acetonitrile, and chloroform are recommended for recrystallization .
- UV-Vis spectroscopy in varying solvents (e.g., toluene vs. DMF) quantifies solvatochromic shifts .
Q. What handling and stability considerations are critical for laboratory use?
- Storage : Protect from light and moisture; store at 2–8°C in amber vials .
- Decomposition : Monitor via TGA/DSC; degradation occurs above 150°C .
- Safety : Use PPE (gloves, goggles) and fume hoods to avoid dermal/ocular irritation .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the nonlinear optical (NLO) properties of this compound?
- Z-scan technique : Measures third-order susceptibility (χ³) and hyperpolarizability (β). Polar solvents (e.g., DMF) enhance intramolecular charge transfer, increasing NLO response by 30–50% .
- Substituent tuning : Electron-donating groups (e.g., dimethylamino) amplify π-conjugation, as shown by DFT-calculated dipole moments .
Q. What computational chemistry approaches are suitable for modeling the electronic structure and optical behavior?
- Density Functional Theory (DFT) : B3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps (~3.5 eV) .
- Time-Dependent DFT (TD-DFT) : Predicts UV-Vis absorption maxima (e.g., ~450 nm) with <5% deviation from experimental data .
- Solvent modeling : Polarizable Continuum Model (PCM) correlates solvent effects with hyperpolarizability trends .
Q. What strategies can resolve contradictions in crystallographic data between experimental and computational models?
- Hirshfeld surface analysis : Identifies discrepancies in hydrogen-bonding networks or π-π stacking .
- Rietveld refinement : Adjusts XRD data to match DFT-predicted bond lengths/angles .
Q. How does structural modification (e.g., N-methyl vs. N-ethyl) impact biological or material science applications?
- Comparative studies : Swap N-methyl with bulkier groups (e.g., ethyl) to assess steric effects on solubility or optical properties .
- Bioactivity screening : Test derivatives for kinase inhibition or fluorescence tagging, leveraging the acryloyl scaffold’s reactivity .
Methodological Insights from Key Studies
- Synthesis : Ethanol/NaOH systems yield >85% purity; side products (e.g., Z-isomers) require HPLC separation .
- Optical Properties : Z-scan data show χ³ values of ~10⁻¹² esu, positioning the compound as a candidate for photonic devices .
- Computational-Experimental Synergy : TD-DFT predicts solvatochromism in DMF (λmax = 452 nm vs. experimental 445 nm) .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
